molecular formula C10H14N2O3S B4782302 4-[ethyl(methylsulfonyl)amino]benzamide

4-[ethyl(methylsulfonyl)amino]benzamide

Cat. No.: B4782302
M. Wt: 242.30 g/mol
InChI Key: OYKDNJOAHIXZLX-UHFFFAOYSA-N
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Description

4-[ethyl(methylsulfonyl)amino]benzamide is a benzamide derivative featuring a sulfonamide-functionalized aromatic core. Its structure includes an ethyl group attached to a methylsulfonyl moiety via an amino linker at the para-position of the benzamide ring. The methylsulfonylamino group enhances electron-withdrawing properties, influencing binding affinity to cardiac ion channels, while the ethyl group modulates lipophilicity and pharmacokinetics.

Properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-12(16(2,14)15)9-6-4-8(5-7-9)10(11)13/h4-7H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKDNJOAHIXZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antiarrhythmic Benzamide Derivatives

Several benzamide derivatives with sulfonamide or sulfamoyl groups exhibit antiarrhythmic activity. Key examples include:

Compound Name Substituents Biological Class Key Features Reference
4-[ethyl(methylsulfonyl)amino]benzamide Ethyl(methylsulfonyl)amino at C4 Class I/III (proposed) Moderate lipophilicity; targets Na⁺/K⁺ channels
Sematilide N-[2-(Diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide Class III Extended side chain enhances duration of action; higher metabolic stability
Compound A (from ) N-[2-(Diethylamino)ethyl]-N-[2,6-bis(isopropyl)phenyl]benzamide derivative Class I/III Bulky aryl groups improve selectivity for atrial ion channels

Key Findings :

  • Sematilide (Class III) shares the methylsulfonylamino-benzamide core but incorporates a diethylaminoethyl side chain, prolonging its half-life compared to this compound .
  • Compound A demonstrates dual Class I/III activity due to its bulky isopropylphenyl substituent, which enhances tissue-specific binding .

Structural Contrast :

  • The absence of a triazole or aryl sulfamoyl group in this compound limits its antibacterial efficacy but optimizes it for cardiac applications.

Agricultural and Fungicidal Benzamide Derivatives

Benzamides with sulfonamide or carbamate groups are used in agriculture:

  • Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate () exhibits fungicidal activity, attributed to the sulfamoyl benzoate structure disrupting fungal cell membranes .
  • Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () uses a carbamate-sulfonyl linkage for pesticidal activity .

Key Difference :

  • The methylsulfonylamino group in this compound lacks the electrophilic carbamate or chloro-methoxy substituents critical for fungicidal action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[ethyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
4-[ethyl(methylsulfonyl)amino]benzamide

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